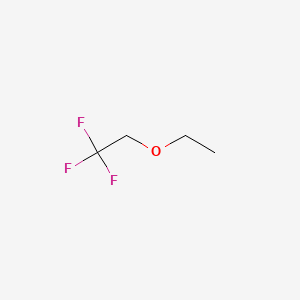

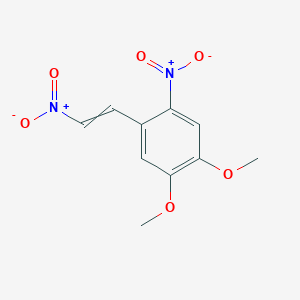

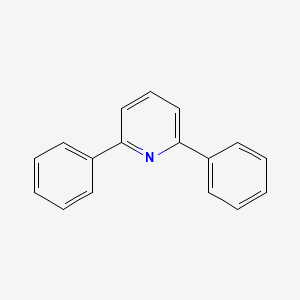

![molecular formula C40H36O12 B1197973 2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one CAS No. 81422-93-7](/img/structure/B1197973.png)

2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is structurally related to several notable classes of organic compounds, including benzofurans and chromenes, which are known for their diverse chemical properties and potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. These compounds often exhibit unique chemical reactivity due to their distinct molecular frameworks and functional groups.

Synthesis Analysis

Microwave-assisted cyclization under mildly basic conditions has been reported as an efficient method for synthesizing benzochromen-6-ones and their analogues, offering moderate to good yields (Dao et al., 2018). Similarly, the use of dichloropropene and dichlorobut-2-ene as synthons for heterocyclic compounds, including chromenes, highlights the versatility of these precursors in constructing complex heterocyclic frameworks (Anderson et al., 1976).

Molecular Structure Analysis

Structural analyses of benzofuran and chromene derivatives reveal that these compounds can adopt various conformations based on their substitution patterns and intramolecular interactions. X-ray crystallography and NMR studies provide detailed insights into their molecular geometries and electronic structures (Wang et al., 2005).

Chemical Reactions and Properties

Benzofurans and chromenes participate in a wide range of chemical reactions, including cycloadditions, Michael additions, and rearrangements, enabling the synthesis of diverse heterocyclic compounds with potential biological activities (Mohareb & Abdo, 2021). Their reactivity is influenced by the presence of electron-donating or electron-withdrawing groups, which can affect their interaction with various reagents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound of interest, due to its complex structure, has been a subject of various synthesis and structural analysis studies. For instance, Dao et al. (2018) achieved the synthesis of similar structures, particularly 6H-benzo[c]chromen-6-ones and their tetrahydro analogues, through microwave-assisted cyclization, highlighting the potential for creating complex structures like the one under mildly basic conditions (Dao et al., 2018). In another study, Alvey et al. (2008) utilized [2+3] cycloadditions to create furo[3,2-f]chromene analogues, indicating the structural versatility and potential bioactivity of such compounds (Alvey et al., 2008).

Biological Activity and Application

Several studies have explored the biological activity of related compounds, suggesting potential applications in medicinal chemistry. Garazd et al. (2002) investigated the biological activity of Mannich bases of substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones, revealing their stimulant effects on the central and peripheral nervous systems, with indications of neuroleptic and tranquilizing activities (Garazd et al., 2002). Xiong et al. (2020) isolated compounds from Sedum aizoon L., including similar complex structures, and discussed their chemotaxonomic markers, hinting at the diverse biological and taxonomical significance of such compounds (Xiong et al., 2020).

Chemical Properties and Analysis

The compound's intricate structure makes it a subject for chemical property analysis and synthesis route exploration. Pyrko (2018) synthesized tetraheterocyclic compounds, including isoxazole and chromone moieties, indicating the chemical complexity and potential applications of such structures in creating biologically active substances (Pyrko, 2018). Similarly, Chakraborty and Raola (2018) purified oxygenated heterocyclic metabolites from Rhizophora annamalayana, showcasing the compound's potential in inhibiting cyclooxygenase-2 and 5-lipoxygenase, with implications for pharmaceutical applications (Chakraborty & Raola, 2018).

Eigenschaften

CAS-Nummer |

81422-93-7 |

|---|---|

Produktname |

2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |

Molekularformel |

C40H36O12 |

Molekulargewicht |

708.7 g/mol |

IUPAC-Name |

2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one |

InChI |

InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26-,33-,39?,40?/m1/s1 |

InChI-Schlüssel |

XETHJOZXBVWLLM-ZGXWVFFRSA-N |

Isomerische SMILES |

CC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O |

Kanonische SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

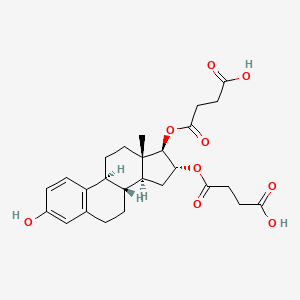

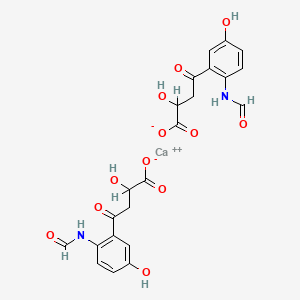

![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-N-naphthalen-1-ylphosphonamidic acid](/img/structure/B1197897.png)

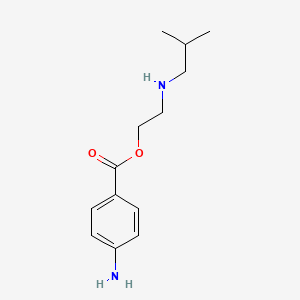

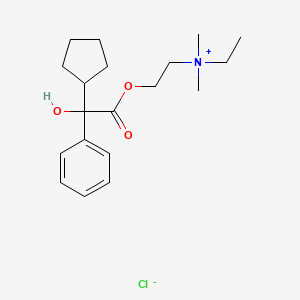

![Diethyl 2,9-dichloro-10b,10c-dihydrodibenzo[d,d']cyclobuta[1,2-b:4,3-b']difuran-5a,5b-dicarboxylate](/img/structure/B1197900.png)

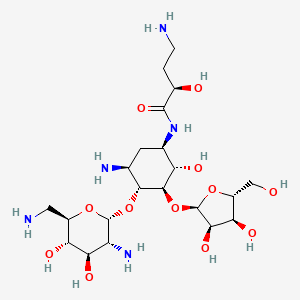

![2-[(2-Amino-7h-purin-6-yl)oxy]ethanol](/img/structure/B1197906.png)

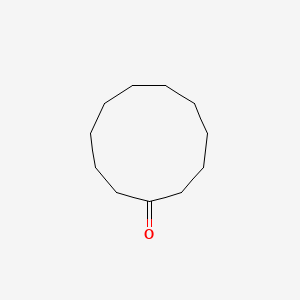

![Bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B1197913.png)